10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione
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Overview
Description
Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a pyrrolidine ring is fused to a dibenzo(a,d)cycloheptene system, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- typically involves multi-step organic reactions. A common approach might include:
Formation of the Dibenzo(a,d)cycloheptene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Pyrrolidine Ring Formation: This step may involve the use of amines and appropriate catalysts to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity. This could include studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties. This could involve screening for activity against various diseases or conditions.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or advanced composites. Its unique structural features could impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds might include spirooxindoles, spiroketals, and spirocyclic lactones.
Dibenzo(a,d)cycloheptene Derivatives: Compounds with similar core structures but different functional groups or substituents.
Uniqueness
The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro- lies in its specific spirocyclic structure and the combination of functional groups present
Properties
CAS No. |
1034-46-4 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
spiro[pyrrolidine-3,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,5-dione |
InChI |
InChI=1S/C18H15NO2/c20-16-11-18(17(21)19-16)14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)18/h1-8H,9-11H2,(H,19,20,21) |
InChI Key |
SWXGTCKIGMOVFI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
Canonical SMILES |
C1CC2=CC=CC=C2C3(CC(=O)NC3=O)C4=CC=CC=C41 |
Synonyms |
10,11-Dihydrospiro[5H-dibenzo[a,d]cycloheptene-5,3'-pyrrolidine]-2',5'-dione |
Origin of Product |
United States |
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